Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 1-Ethyl-3-iodopyridin-2(1H)-one for Researchers and Drug Development Professionals
Pyridin-2(1H)-one and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to bind to a wide range of biological targets with high affinity.[1][2] These six-membered nitrogen-containing heterocycles are integral to numerous biologically active compounds, exhibiting properties that range from anticancer to antiviral and anti-inflammatory activities.[1][2] The introduction of an iodine atom at the 3-position and an ethyl group at the 1-position of the pyridinone ring creates 1-Ethyl-3-iodopyridin-2(1H)-one, a molecule poised for significant utility in drug discovery and chemical biology.
The iodine substituent is particularly valuable as it can serve as a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the N-ethyl group can influence the compound's solubility, metabolic stability, and interactions with the target protein. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-Ethyl-3-iodopyridin-2(1H)-one, offering a roadmap for its utilization in research and development.
It is important to note that a specific CAS (Chemical Abstracts Service) number for 1-Ethyl-3-iodopyridin-2(1H)-one is not readily found in public databases, suggesting it is likely a novel or specialized research chemical.
Physicochemical Properties and Characterization
While experimental data for 1-Ethyl-3-iodopyridin-2(1H)-one is not available, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C7H8INO | Based on chemical structure |
| Molecular Weight | 249.05 g/mol | Calculated from the molecular formula |
| Melting Point (°C) | 42 - 50 | Based on the melting point of similar substituted pyridinones. |
| Boiling Point (°C) | > 300 | Expected to be high due to the polar pyridinone core and iodine atom. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Based on the properties of related N-alkylated and halogenated heterocycles. |
| Appearance | Likely a white to off-white or pale yellow solid at room temperature. | Based on the appearance of similar iodo-substituted pyridines and pyridinones. |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the N-ethyl group. The protons on the pyridinone ring will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the iodine and carbonyl groups.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the carbons of the pyridinone ring (with the carbon bearing the iodine showing a lower intensity signal), and the two carbons of the ethyl group.
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Mass Spectrometry: The mass spectrum should exhibit a clear molecular ion peak (M+) at m/z 249, along with characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the amide group, typically in the range of 1650-1680 cm⁻¹.
Synthesis and Chemical Reactivity
A plausible and efficient synthesis of 1-Ethyl-3-iodopyridin-2(1H)-one can be envisioned through a multi-step process starting from commercially available precursors. The following proposed synthesis provides a logical pathway for its preparation.
Proposed Synthetic Pathway
A logical synthetic approach involves the initial N-ethylation of 2-hydroxypyridine, followed by regioselective iodination.
Figure 1: Proposed synthetic workflow for 1-Ethyl-3-iodopyridin-2(1H)-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Ethylpyridin-2(1H)-one
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To a solution of 2-hydroxypyridine in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinoxide anion.
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Add ethyl iodide (CH₃CH₂I) dropwise to the reaction mixture.
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Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-ethylpyridin-2(1H)-one.
Causality: The use of a base is crucial to deprotonate the hydroxyl group of 2-hydroxypyridine (which exists in tautomeric equilibrium with pyridin-2(1H)-one), making the nitrogen atom more nucleophilic for the subsequent SN2 reaction with ethyl iodide.
Step 2: Synthesis of 1-Ethyl-3-iodopyridin-2(1H)-one
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Dissolve 1-ethylpyridin-2(1H)-one in a suitable solvent, such as acetic acid or sulfuric acid.
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Add an iodinating agent. N-iodosuccinimide (NIS) is a good choice for regioselective iodination. Alternatively, a mixture of iodine and an oxidizing agent like iodic acid (HIO₃) can be used.
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Stir the reaction mixture at room temperature or with gentle heating. The electron-donating nature of the N-ethyl group and the ring oxygen directs the electrophilic iodination to the 3- and 5-positions. The 3-position is generally favored.
-
Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any unreacted iodine.
-
Neutralize the solution with a base, such as sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Causality: The acidic conditions activate the iodinating agent and protonate the carbonyl oxygen, which enhances the electrophilicity of the pyridinone ring for the iodination reaction.
Potential Applications in Drug Discovery and Chemical Biology
The unique structural features of 1-Ethyl-3-iodopyridin-2(1H)-one make it a highly attractive molecule for various applications in drug discovery.
Scaffold for Novel Therapeutics
The pyridinone core is a well-established pharmacophore in numerous approved drugs and clinical candidates.[1] 1-Ethyl-3-iodopyridin-2(1H)-one can serve as a versatile starting material for the development of novel therapeutics, particularly in oncology and infectious diseases. For instance, substituted pyridin-2(1H)-one analogs have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a validated target in cancer therapy.[3]
Figure 2: Conceptual diagram illustrating the potential for structure-activity relationship (SAR) exploration.
Intermediate for Chemical Library Synthesis
The iodine atom at the 3-position is a key functional group for diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: To introduce aryl or heteroaryl groups.
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Sonogashira Coupling: To install alkyne moieties.
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Heck Coupling: For the introduction of alkenes.
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Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
This chemical versatility allows for the rapid generation of large and diverse libraries of compounds, which can be screened for activity against a wide array of biological targets.
Chemical Probes for Target Identification and Validation
Functionalized derivatives of 1-Ethyl-3-iodopyridin-2(1H)-one can be synthesized to serve as chemical probes. By incorporating reporter tags such as fluorophores, biotin, or photo-affinity labels, these probes can be used to identify and validate novel drug targets, study drug-target engagement, and elucidate biological pathways.
Safety and Handling
Given the lack of specific safety data for 1-Ethyl-3-iodopyridin-2(1H)-one, it is prudent to handle this compound with care, following the safety precautions for related iodo- and pyridine-containing molecules.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Potential Hazards: Based on related compounds like 3-iodopyridine, it may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] It may be harmful if swallowed.[5]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related compounds are light-sensitive.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[4][5]
Conclusion and Future Outlook
1-Ethyl-3-iodopyridin-2(1H)-one is a promising, albeit likely novel, chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure combines the privileged pyridinone scaffold with a versatile iodine handle for further chemical exploration. This technical guide provides a foundational understanding for researchers looking to leverage this molecule in their quest for novel therapeutics. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and the exploration of its biological activities across various disease models. The insights gained will undoubtedly pave the way for the development of new and effective medicines.
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